An In-Depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-2-ol: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-2-ol: Synthesis, Characterization, and Applications
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The indane scaffold, a privileged structure in numerous biologically active compounds, becomes an even more attractive platform for drug design when functionalized with fluorine. This guide provides a comprehensive technical overview of 5-Fluoro-2,3-dihydro-1H-inden-2-ol, a valuable fluorinated indanol derivative, for researchers, scientists, and drug development professionals. We will delve into its chemical structure, properties, a robust synthesis protocol, and its potential applications in the pharmaceutical landscape.
Chemical Structure and Properties
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 5-Fluoro-2,3-dihydro-1H-inden-2-ol |
| CAS Number | 929533-60-8 |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
Predicted Physicochemical Properties:
| Property | Predicted Value | Justification/Analogy |
| Appearance | White to off-white solid | Similar to other simple, solid alcohols. |
| Melting Point | 65-75 °C | Based on the melting point of 2-indanol (68-71 °C)[1][2], with potential minor influence from the fluorine substituent. |
| Boiling Point | ~240-250 °C (at 760 mmHg) | Extrapolated from the boiling point of 2-indanol. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Typical solubility for a small, polar organic molecule. |
Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-ol
The most direct and efficient synthetic route to 5-Fluoro-2,3-dihydro-1H-inden-2-ol is the reduction of its corresponding ketone, 5-fluoro-2-indanone. This transformation can be reliably achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Workflow for the Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-2-ol:
Caption: Synthetic pathway from 5-fluoro-2-indanone to 5-Fluoro-2,3-dihydro-1H-inden-2-ol.
Experimental Protocol: Reduction of 5-fluoro-2-indanone
This protocol is adapted from established procedures for the reduction of similar ketones, such as 5-fluoro-1-indanone.[3] The use of sodium borohydride offers a safe, efficient, and high-yielding method for this transformation.
Materials and Reagents:
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5-Fluoro-2-indanone (CAS: 57584-69-7)
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Sodium borohydride (NaBH₄)
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Methanol (MeOH), anhydrous
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Deionized water
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-fluoro-2-indanone (1.0 eq) in anhydrous methanol (10 mL per gram of ketone).
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The disappearance of the starting ketone spot indicates reaction completion.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose any excess NaBH₄.
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Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
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Extraction: Extract the remaining aqueous layer with ethyl acetate (3 x 20 mL).
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Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
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Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 5-Fluoro-2,3-dihydro-1H-inden-2-ol.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for 5-Fluoro-2,3-dihydro-1H-inden-2-ol, the following data is predicted based on its chemical structure and established principles of NMR and mass spectrometry.
¹H NMR (Proton NMR) Spectroscopy
The predicted ¹H NMR spectrum will show distinct signals for the aromatic and aliphatic protons, with characteristic splitting patterns arising from spin-spin coupling.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-4, H-6, H-7 (Aromatic) | 6.8 - 7.2 | m | - |
| H-2 (Methine) | ~4.6 | m | - |
| H-1, H-3 (Methylene) | 2.8 - 3.2 | m | - |
| -OH (Alcohol) | 1.5 - 2.5 | br s | - |
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-5 (C-F) | ~162 (d, J ≈ 245 Hz) |
| Aromatic Carbons | 110 - 145 |
| C-2 (C-OH) | ~75 |
| C-1, C-3 (Methylene) | ~40 |
¹⁹F NMR (Fluorine-19 NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.
Predicted ¹⁹F NMR Chemical Shift (in CDCl₃):
| Fluorine Assignment | Predicted Chemical Shift (ppm) | Reference |
| Ar-F | -110 to -120 | CFCl₃ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrum Fragmentation:
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Molecular Ion (M⁺): m/z = 152
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Major Fragments:
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Loss of water (H₂O): m/z = 134
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Loss of C₂H₄O (retro-Diels-Alder type fragmentation): m/z = 108
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Potential Applications in Drug Development
While specific biological activities for 5-Fluoro-2,3-dihydro-1H-inden-2-ol are not yet widely reported, its structural motifs are present in a variety of pharmacologically active agents. The fluorinated indanol scaffold is a valuable starting point for the synthesis of novel compounds with potential therapeutic applications in areas such as:
-
Neuroscience: The indane core is found in several compounds targeting the central nervous system.
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Oncology: Fluorinated compounds are prevalent in cancer chemotherapy, and the indane structure can be modified to interact with various enzymatic targets.
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Antiviral and Antimicrobial Agents: The lipophilicity and metabolic stability imparted by the fluorine atom can be advantageous in the development of new anti-infective drugs.
Safety and Handling
As a research chemical with limited toxicological data, 5-Fluoro-2,3-dihydro-1H-inden-2-ol should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5-Fluoro-2,3-dihydro-1H-inden-2-ol represents a valuable building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its chemical structure, predicted properties, a detailed and reliable synthesis protocol, and an outline of its potential spectroscopic characterization. As research into fluorinated organic molecules continues to expand, compounds like 5-Fluoro-2,3-dihydro-1H-inden-2-ol will undoubtedly play a crucial role in the development of next-generation therapeutics and advanced materials.
References
-
Finetech Industry Limited. (n.d.). 5-Fluoro-2-indanone. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. Retrieved February 15, 2026, from a relevant protocol for ketone reduction.
- Jinan Future chemical Co.,Ltd. (n.d.). 2-Indanol CAS:4254-29-9. Retrieved February 15, 2026, from a supplier website with chemical properties.
-
PrepChem.com. (n.d.). Synthesis of 5-fluoro-2-methyl-1-indanone. Retrieved February 15, 2026, from [Link]
Sources
- 1. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 2. 5-fluoro-2,3-dihydro-1H-inden-1-ol 95% | CAS: 52085-92-4 | AChemBlock [achemblock.com]
- 3. 3,3-Diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
